molecular formula C12H14O3 B1330805 7-Methoxy-2,2-dimethylchroman-4-one CAS No. 20321-73-7

7-Methoxy-2,2-dimethylchroman-4-one

Cat. No. B1330805
CAS RN: 20321-73-7
M. Wt: 206.24 g/mol
InChI Key: QXKXYXNEOUCMIY-UHFFFAOYSA-N
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Description

7-Methoxy-2,2-dimethylchroman-4-one is a chemical compound that belongs to the class of organic compounds known as chromanones. Chromanones are compounds containing a benzopyran ring system with a ketone group at the C4 position of the pyran ring. The methoxy group at the 7th position and the dimethyl groups at the 2nd position are indicative of its potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of related chromanone compounds has been explored in various studies. For instance, the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one was reported, which involved isomerization and alkylation steps. During this process, an "abnormal" product was obtained, identified as 3-t-butoxy-2-cyano-2-mehthyl-2',4'-dimethoxypropiophenone . Another study described the synthesis of a novel heterocyclic ring system, which is a derivative of 7-methoxychroman-4-one, from Diels-Alder adducts. This synthesis involved halocyclisation and oxidative addition methods, with the latter providing excellent yields . These studies highlight the synthetic versatility of chromanone derivatives and the potential for generating a variety of structurally complex molecules.

Molecular Structure Analysis

The molecular structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods were also performed to analyze the vibrational frequencies and molecular electrostatic potential (MEP) map of the compound . Although this study does not directly analyze 7-Methoxy-2,2-dimethylchroman-4-one, it provides insight into the structural features and analysis techniques that could be applied to similar compounds.

Chemical Reactions Analysis

The reactivity of 7-methoxy-2,2-dimethylchroman-4-one has been studied, particularly focusing on the substitution reactions at the 3-position of the chromanone ring. A study demonstrated that 3-bromination of 7-methoxy-2,2-dimethylchroman-4-one stabilizes the anion sufficiently for 3-alkylation to occur without the usual ring-opening. This method resulted in good yields of 3,3-dimethylated products . This indicates that the compound can undergo selective chemical reactions, which is important for the synthesis of targeted derivatives.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 7-Methoxy-2,2-dimethylchroman-4-one, the studies on similar compounds suggest that these chromanones are likely to have interesting physicochemical characteristics due to their structural complexity. The presence of methoxy and methyl groups can influence properties such as solubility, melting point, and reactivity, which are crucial for their potential applications in chemical synthesis and possibly in pharmaceuticals .

Scientific Research Applications

1. Chemical Synthesis and Modifications

7-Methoxy-2,2-dimethylchroman-4-one has been studied for its potential in various chemical syntheses and modifications. For instance, its reaction with 3-bromination stabilizes the anion obtained on deprotonation with LDA, enabling 3-alkylation without ring opening. This process results in 3,3-dimethylation in good yield, demonstrating its utility in specialized chemical synthesis processes (Akuamoah et al., 1995). Additionally, the interaction of 7-methoxy-2,2-dimethylchroman-4-one with the Vilsmeier reagent was explored, producing low yields of 4-chlorochromene-3-carbaldehydes and high yields of 4-chloro-2H-chromenes, which are not precursors of the carbaldehydes (Brown et al., 1985).

2. Potential in Pharmacology and Biochemistry

In the field of pharmacology and biochemistry, compounds derived from 7-methoxy-2,2-dimethylchroman-4-one have shown potential. For instance, a study on the effects of precocene analogs on the nematode Caenorhabditis remanei noted that certain analogs of 7-methoxy-2,2-dimethylchroman-4-one exhibited strong nematocidal effects (Fodor & Timár, 1989). Moreover, compounds like 4-methoxy-1-methyl-2(1H)quinolinone, derived from 7-methoxy-2,2-dimethylchroman-4-one, have been isolated from the aerial parts of Euodia lunu-ankenda, indicating their natural occurrence and potential applications in natural product chemistry (Manandhar et al., 1985).

3. Application in Natural Product Synthesis

7-Methoxy-2,2-dimethylchroman-4-one has also been utilized in the synthesis of natural products. For example, the syntheses of Ripariochromene A andMethyl-Ripariochromene A involved the use of 7,8-dimethoxy-2,2-dimethylchroman as a precursor, which was obtained from 7-methoxy-2,2-dimethylchroman-4-one. This illustrates the compound's utility in constructing complex natural product structures, which may have diverse biological activities (NakayamaMitsuru et al., 1972); (Tsukayama, 1974).

4. Exploring Antibacterial and Antioxidant Activities

In the search for new antibacterial and antioxidant agents, 7-methoxy-2,2-dimethylchroman-4-one derivatives have been explored. For instance, chromones derived from the stems of Cassia fistula, which include variations of the 7-methoxy-2,2-dimethylchroman-4-one structure, exhibited potential anti-tobacco mosaic virus activities, indicating their potential as antiviral agents (Li et al., 2014). Moreover, compounds isolated from the endophytic fungus Xylomelasma sp. Samif07, including derivatives of 7-methoxy-2,2-dimethylchroman-4-one, showed notable antibacterial and antioxidant activities (Lai et al., 2019).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

7-methoxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKXYXNEOUCMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345577
Record name 7-methoxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,2-dimethylchroman-4-one

CAS RN

20321-73-7
Record name 7-methoxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In 40 ml of 5% sodium hydroxide solution 3.84 g (20 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone are dissolved whereupon 80 ml of dichloro methane and 0.5 g of triethyl benzyl ammonium chloride are added and the mixture is intensively stirred at room temperature for 20 minutes. After addition of 4.25 g (1.9 ml, 30 millimole) of methyl iodide the reaction mixture is stirred for 2 hours. The organic layer is separated, washed twice with 50 ml of water each, dried over sodium sulfate and evaporated. The residue is crystallized from 80% methanol. Thus 3.9 g of the desired compound are obtained, yield 94.6%. Mp. 77°-78° C.
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Yield
94.6%

Synthesis routes and methods III

Procedure details

The title compound was synthesized by referring to Chem. Pharm. Bull., 1977, 25, 2788. To 3-methoxyphenol (8.5 g) and 3,3-dimethylacrylic acid (7.5 g) was added polyphosphoric acid (80 ml), and the solution was stirred for 2 hours at 100° C. The reaction mixture was poured into an ice water, the solution was stirred, and then extracted with diethyl ether, then sequentially washed with an aqueous solution of 2N sodium hydroxide, water and brine, dried over anhydrous magnesium sulfate, then filtered through NH silica gel, and the solvent was evaporated in vacuo. The residue was washed with a hexane-diethyl ether system to provide the title compound (10.6 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
PE Brown, WY Marcus, P Anastasis - Journal of the Chemical Society …, 1985 - pubs.rsc.org
Action of the Vilsmeier reagent on 7-methoxy-2,2-dimethylchroman-4-one and its 6-bromo and 6-methoxy analogues gave low yields of 4-chlorochromene-3-carbaldehydes. 4-Chloro-…
Number of citations: 20 pubs.rsc.org
RK Akuamoah, PE Brown, WY Marcus… - Journal of the Chemical …, 1995 - pubs.rsc.org
3-Bromination of 7-methoxy-2,2-dimethylchroman-4-one 3a stabilises the anion 2a obtained on deprotonation with LDA sufficiently for 3-alkylation to take place without the usual ring-…
Number of citations: 14 pubs.rsc.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
2,2-Dimethyl-3,4-epoxychroman (6a) was converted into 2,2-dimethylchroman-3-one which readily underwent ethoxycarbonylation to 4-ethoxycarbonyl-2,2-dimethylchroman-3-one (5c)…
Number of citations: 7 pubs.rsc.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
The preparation of the title compound (1a) is described. Effects of C-2 methyl groups on ring opening and alkylation of chroman-4-ones under basic conditions are discussed. The …
Number of citations: 14 pubs.rsc.org
P Anastasis, PE Brown, Q Islam… - Journal of chemical …, 1989 - pascal-francis.inist.fr
Studies of chromenes. VII: Product stabilisation in condensations with 7-methoxy-2,2-dimethylchroman-4-one CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 2 pascal-francis.inist.fr
C Steelink, GP Marshall - The Journal of Organic Chemistry, 1979 - ACS Publications
Flourensia cernua. Catalytic hydrogenation of this mixture led to a single substance (6-ethyl-7-methoxy-2, 2-dimethylchroman, 6) which proved to be identical to the reduction/…
Number of citations: 50 pubs.acs.org
M Stompor, K Dancewicz, B Gabrys… - Journal of agricultural …, 2015 - ACS Publications
Xanthohumol (14) and isoxanthohumol (6) derived from hop (Humulus lupulus L., Cannabaceae) and selected chalcone and chromene derivatives, obtained by chemical synthesis, …
Number of citations: 29 pubs.acs.org
R Livingstone, RB Watson - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… A derivative obtained as blood-red needles from benzene and then from ethyl acetate had mp 219-220" (10%) alone or mixed with 7-methoxy2 : 2-dimethylchroman-4-one 2 : 4-…
Number of citations: 9 pubs.rsc.org
P Anastasis, PE Brown - Journal of the Chemical Society, Perkin …, 1982 - pubs.rsc.org
Several analogues of precocenes I and II have been synthesized, including derivatives of 6,7-dihydroxy-2,2-dimethylchromen, 7,8-dihydroxy-2,2-dimethylchromen, 7-hydroxy-2,2-…
Number of citations: 16 pubs.rsc.org
T Ponnusamy, M Alagumuthu… - Bioorganic & Medicinal …, 2018 - Elsevier
In this study, novel 3-O-methoxy-4-halo, disubstituted-5,7-dimethoxy chromans with bacterial cell wall degrading potentials were synthesized, characterized and evaluated as DNA …
Number of citations: 12 www.sciencedirect.com

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